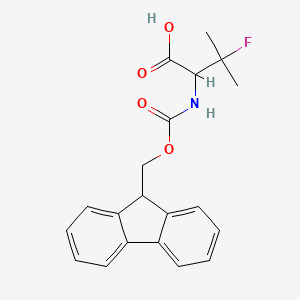

Fmoc-3-fluoro-DL-valine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-3-fluoro-DL-valine is an Fmoc protected valine derivative . Valine is one of the simplest amino acids with an isopropyl group as the side chain . This compound is potentially useful for proteomics studies and solid phase peptide synthesis techniques .

Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis

The molecular weight of Fmoc-3-fluoro-DL-valine is 357.38 and its molecular formula is C20H20FNO4 .Chemical Reactions Analysis

The Fmoc group is typically removed with a base such as pyridine . This is an orthogonal de-protection strategy to the acid labile Boc group .Physical And Chemical Properties Analysis

The smaller side chain of valine confers a fairly high degree of flexibility when incorporated into a polypeptide chain .科学的研究の応用

Peptide Synthesis and Solid-Phase Chemistry

Fmoc-3-fluoro-DL-valine is commonly employed in solid-phase peptide synthesis (SPPS). Its Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for stepwise assembly of peptides on a solid support. Researchers use this technique to create custom peptides for drug development, protein engineering, and biochemical studies .

Proteomics Studies

In proteomics, Fmoc-3-fluoro-DL-valine serves as a valuable tool for labeling and tracking proteins. By incorporating this modified amino acid into peptides, scientists can study protein-protein interactions, post-translational modifications, and protein localization within cells .

Bioorganic Scaffolds and Self-Assembly

Self-assembly of modified amino acids, including Fmoc-protected ones, leads to unique structures with diverse properties. Fmoc-3-fluoro-DL-valine can participate in controlled morphological transitions through solvent variation. These structures serve as bioorganic scaffolds for applications such as drug delivery, tissue engineering, and nanotechnology .

Functional Materials Design

The ease of synthesis and functional diversity of Fmoc-3-fluoro-DL-valine make it an attractive building block for designing functional materials. Researchers explore its potential in creating fibers, micelles, and tubes for applications ranging from antimicrobial coatings to emulsifiers .

Chiral Separation and Enantioselective Synthesis

Chiral amino acids play a crucial role in asymmetric synthesis. Fmoc-3-fluoro-DL-valine’s chiral nature makes it useful for enantioselective reactions and chiral resolution. Researchers investigate its applications in the synthesis of pharmaceutical intermediates and natural product derivatives .

Stabilization of Peptide Structures

The incorporation of Fmoc-3-fluoro-DL-valine into peptides can enhance their stability and resistance to proteolytic degradation. This property is valuable for designing peptide-based therapeutics and studying protein folding pathways .

作用機序

Target of Action

Fmoc-3-fluoro-DL-valine is an Fmoc protected valine derivative . The primary target of this compound is the valine residues in proteins. Valine is one of the simplest amino acids, with an isopropyl group as the side chain . This smaller side chain confers a fairly high degree of flexibility when incorporated into a polypeptide chain .

Mode of Action

The compound interacts with its targets through proteomics studies and solid phase peptide synthesis techniques . The Fmoc group is typically removed with a base such as pyridine , which is an orthogonal de-protection strategy to the acid labile Boc group .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-fluoro-3-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FNO4/c1-20(2,21)17(18(23)24)22-19(25)26-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17H,11H2,1-2H3,(H,22,25)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYIMQSXNKQSKCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-3-fluoro-DL-valine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B1322838.png)